7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a methyl group at the 5th position on the indole ring, along with a dione functionality at the 2,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione typically involves the following steps:
Alkylation: The ethyl group can be introduced at the 1st position through an alkylation reaction using ethyl halides in the presence of a strong base.
Methylation: The methyl group at the 5th position can be introduced using methyl iodide or methyl sulfate in the presence of a base.
Oxidation: The dione functionality at the 2,3-positions can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms such as diols or alcohols.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-ethyl-1-methyl-1H-indole
- 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione
- 1-Acetyl-7-amino-2,3-dihydro-1H-indole
Uniqueness
7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and biological properties compared to other indole derivatives. Its bromine atom at the 7th position and the combination of ethyl and methyl groups at the 1st and 5th positions, respectively, make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
7-bromo-1-ethyl-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKQXZKPAIFCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596393 |
Source
|
Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937664-94-3 |
Source
|
Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.